molecular formula C7H14GeO2 B14254349 Trimethyl[(2-methylacryloyl)oxy]germane CAS No. 398130-99-9

Trimethyl[(2-methylacryloyl)oxy]germane

Cat. No.: B14254349
CAS No.: 398130-99-9
M. Wt: 202.81 g/mol
InChI Key: DJMCFMCWEQIJPJ-UHFFFAOYSA-N
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Description

Trimethyl[(2-methylacryloyl)oxy]germane is a chemical compound with the molecular formula C9H18ClNO2. It is known for its applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a germane group attached to a methacryloyl moiety, making it a versatile compound for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[(2-methylacryloyl)oxy]germane typically involves the reaction of methacrylic acid with trimethylgermanium chloride under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction conditions include maintaining a temperature range of 25-50°C and using solvents such as dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Trimethyl[(2-methylacryloyl)oxy]germane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethyl[(2-methylacryloyl)oxy]germane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Trimethyl[(2-methylacryloyl)oxy]germane involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. This interaction can affect various cellular processes, including signal transduction, gene expression, and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethyl[(2-methylacryloyl)oxy]germane is unique due to the presence of the germane group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

398130-99-9

Molecular Formula

C7H14GeO2

Molecular Weight

202.81 g/mol

IUPAC Name

trimethylgermyl 2-methylprop-2-enoate

InChI

InChI=1S/C7H14GeO2/c1-6(2)7(9)10-8(3,4)5/h1H2,2-5H3

InChI Key

DJMCFMCWEQIJPJ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)O[Ge](C)(C)C

Origin of Product

United States

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